molecular formula C13H20N2OSi B7810247 3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile

3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile

Cat. No.: B7810247
M. Wt: 248.40 g/mol
InChI Key: OIRVLEZFCASPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile is a chemical compound that features a pyridine ring substituted with a tert-butyl(dimethyl)silyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The protected intermediate is then subjected to further reactions to introduce the pyridine and carbonitrile functionalities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH in DMF or organolithium reagents in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of corresponding amines or alcohols.

Scientific Research Applications

3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group provides steric protection, while the pyridine and carbonitrile groups can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile is unique due to its combination of a pyridine ring with a tert-butyl(dimethyl)silyl group and a carbonitrile group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-12-9-15-7-6-11(12)8-14/h6-7,9H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRVLEZFCASPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CN=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.